![molecular formula C19H12ClF3N4O3 B5459342 methyl 7-[3-chloro-4-(trifluoromethyl)phenyl]-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5459342.png)
methyl 7-[3-chloro-4-(trifluoromethyl)phenyl]-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate
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Description
The compound contains several functional groups including a trifluoromethyl group, a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring, and a carboxylate group. The trifluoromethyl group is a functional group that has the formula -CF3 . The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a fused ring system that is part of the larger family of azole compounds. The carboxylate group (-COO-) is a common functional group in organic chemistry and biochemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring and the introduction of the trifluoromethyl and carboxylate groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound. The fused ring system and the carboxylate group would also contribute to the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its structure and the conditions under which it is used. The trifluoromethyl group, for example, is known to undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, solubility, and reactivity .Future Directions
properties
IUPAC Name |
methyl 11-[3-chloro-4-(trifluoromethyl)phenyl]-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N4O3/c1-9-15(18(29)30-2)16-24-8-11-14(27(16)25-9)5-6-26(17(11)28)10-3-4-12(13(20)7-10)19(21,22)23/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLRVEJZZVFSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC(=C(C=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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